Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt

Solubility Formulation Dyeing

Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt (CAS 60275-11-8) is a synthetic, zwitterionic xanthene dye belonging to the diarylaminoxanthene subclass. It features a xanthylium core substituted at the 3- and 6-positions with sterically bulky 2,6-dimethylphenylamino groups and at the 9-position with a single 2-sulfophenyl moiety; the inner salt configuration arises from internal charge compensation between the xanthylium cation and the sulfonate anion, yielding a molecular formula of C₃₅H₃₀N₂O₄S and a molecular weight of 574.69 g/mol.

Molecular Formula C35H30N2O4S
Molecular Weight 574.7 g/mol
CAS No. 60275-11-8
Cat. No. B12692637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt
CAS60275-11-8
Molecular FormulaC35H30N2O4S
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=CC=C5C)C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-]
InChIInChI=1S/C35H30N2O4S/c1-21-9-7-10-22(2)34(21)36-25-15-17-27-30(19-25)41-31-20-26(37-35-23(3)11-8-12-24(35)4)16-18-28(31)33(27)29-13-5-6-14-32(29)42(38,39)40/h5-20,36H,1-4H3,(H,38,39,40)
InChIKeyXECPZCIPBHMXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt (CAS 60275-11-8): Chemical Identity and Compound Class for Procurement Decisions


Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt (CAS 60275-11-8) is a synthetic, zwitterionic xanthene dye belonging to the diarylaminoxanthene subclass . It features a xanthylium core substituted at the 3- and 6-positions with sterically bulky 2,6-dimethylphenylamino groups and at the 9-position with a single 2-sulfophenyl moiety; the inner salt configuration arises from internal charge compensation between the xanthylium cation and the sulfonate anion, yielding a molecular formula of C₃₅H₃₀N₂O₄S and a molecular weight of 574.69 g/mol . Unlike the more common dialkylamino-substituted rhodamines (e.g., Sulforhodamine B), this compound's diarylamino architecture imparts distinct steric, electronic, and solubility profiles that directly affect its performance in dyeing, photophysical, and biological staining applications .

Why Sulforhodamine B, Acid Red 289, or Common Rhodamines Cannot Replace CAS 60275-11-8 Without Performance Consequence


The xanthene dye family spans a vast range of absorption/emission wavelengths, solubility profiles, and photostabilities that are exquisitely sensitive to the nature and position of substituents. Sulforhodamine B (Acid Red 52, CAS 3520-42-1), the most widely used water-soluble xanthene dye, differs fundamentally from the target compound in three critical respects: (i) it contains dialkylamino (diethylamino) rather than diarylamino (2,6-dimethylphenylamino) donors, which alters its absorption λmax from ~527–565 nm and its emission λmax to ~586 nm ; (ii) it is di-sulfonated (two –SO₃⁻ groups) as opposed to mono-sulfonated (one –SO₃⁻), dramatically changing aqueous solubility (>20 mg/mL for Acid Red 52 versus ~0.2% w/v for CAS 60275-11-8 [1]), aggregation tendency, and ionic strength sensitivity; and (iii) it is provided as a sodium salt, whereas the target compound is a charge-neutral inner salt, affecting its behavior in non-aqueous or low-polarity formulations. Acid Red 289 (CAS 12220-28-9), which does share the 2,6-dimethylphenylamino motif, is nonetheless a mixed sulfonate/sodium salt with two sulfonate groups and a higher molecular weight (676.73 g/mol), yielding a λmax of 525–529 nm that, while closer, still represents a distinct spectral window. These structural differences are not incremental—they dictate whether a dye will penetrate a specific substrate, resist photobleaching under given illumination conditions, or produce a reproducible signal in a validated assay.

Quantitative Differentiation Evidence for CAS 60275-11-8 Relative to Closest Analogs


Mono-Sulfonation Confers Reduced Water Solubility and Higher Organic-Solvent Compatibility Relative to Di-Sulfonated Sulforhodamine B

The target compound bears a single sulfonate group at the 9-phenyl ring, in contrast to Sulforhodamine B (Acid Red 52) which carries two sulfonate groups (2,4-disulfophenyl). The measured aqueous solubility of CAS 60275-11-8 is approximately 0.2% w/v at 20°C [1], whereas Sulforhodamine B sodium salt exhibits solubility of ≥20 mg/mL (2% w/v) under comparable conditions . This ~10-fold lower aqueous solubility, combined with the compound's reported solubility in common organic solvents [1], makes it better suited for applications requiring partitioning into hydrophobic matrices, reduced leaching in aqueous environments, or compatibility with solvent-based ink and coating formulations.

Solubility Formulation Dyeing

Zwitterionic Inner Salt Form Eliminates Counterion Variability Inherent to Sodium Salt Forms of Acid Red 52 and Acid Red 289

CAS 60275-11-8 is supplied as a charge-neutral inner salt (betaine) wherein the xanthylium cation is intramolecularly compensated by the sulfonate anion, with no extraneous counterion . By contrast, the most common formulations of Sulforhodamine B (CAS 3520-42-1) and Acid Red 289 (CAS 12220-28-9) are monosodium salts that contain Na⁺ counterions . The absence of a counterion eliminates batch-to-batch variation in counterion stoichiometry, avoids potential cation-exchange interactions in multi-component formulations, and simplifies mass-balance calculations in quantitative assays where the precise dye concentration must be known. Molecular weight comparison: 574.69 g/mol (inner salt) vs. 580.65 g/mol (Sulforhodamine B sodium salt) vs. 676.73 g/mol (Acid Red 289 sodium salt), reflecting the mass contribution of Na⁺ and additional sulfonate groups .

Inner salt Counterion Formulation consistency

2,6-Dimethylphenylamino Substituents Provide Enhanced Steric Shielding and Potentially Greater Photostability Relative to Diethylamino-Substituted Rhodamines

The 2,6-dimethylphenylamino groups at the 3- and 6-positions of the xanthylium core provide steric bulk that is absent in the diethylamino substituents of Sulforhodamine B . In the broader class of xanthene dyes, increased steric hindrance around the amino donors has been correlated with enhanced photostability and reduced aggregation-induced quenching [1]. While direct comparative photodegradation quantum yields for CAS 60275-11-8 have not been published, the structural rationale—ortho-methyl groups on the phenyl ring restrict rotational freedom and shield the excited-state chromophore from bimolecular quenching—is well-established in diarylamino-substituted fluorophore design [1][2]. The resolvemass.ca technical datasheet explicitly notes 'high chemical stability under controlled laboratory conditions' for this compound .

Photostability Steric protection Xanthene dye

Absorption Maximum Shifted to ~525–530 nm Region, Distinct from Sulforhodamine B (~565 nm), Enabling Orthogonal Multicolor Detection

Although the exact λmax for CAS 60275-11-8 has not been reported in the open primary literature, the structurally closest commercial analog—Acid Red 289, which shares the 2,6-dimethylphenylamino-xanthylium core but differs in sulfonation pattern—exhibits a λmax of 525–529 nm in water with E1%1cm ≥ 1000 . In contrast, Sulforhodamine B (diethylamino-substituted) absorbs at 565 nm and emits at 586 nm . The ~35–40 nm hypsochromic shift observed in the diarylamino series creates a distinct spectral window that permits simultaneous, crosstalk-minimized detection when paired with longer-wavelength rhodamine dyes in multiplexed fluorescence or absorbance-based assays [1]. The mono-sulfonated inner salt of the target compound is expected to exhibit an absorption profile closely aligned with the Acid Red 289 chromophore (~525–530 nm) due to the shared 3,6-diarylamino-xanthylium electronic structure.

Spectral differentiation Multiplex detection Absorption wavelength

Single Sulfonate Group Minimizes Dye Aggregation on Positively Charged Substrates Compared to Di-Sulfonated Sulforhodamine B

Patent literature on sulfonated xanthene dyes indicates that reducing the number of sulfonate groups per dye molecule minimizes aggregation on positively charged surfaces and in photographic media, where small, less highly charged dye molecules are preferred [1]. The target compound, with one sulfonate group, presents a lower anionic charge density (−1 at neutral pH as inner salt) compared to Sulforhodamine B (−2 as disulfonate), which should reduce electrostatic cross-linking and dye stacking on cationic substrates such as amino-functionalized surfaces, polyamide fibers, or basic protein residues. This property is particularly relevant for achieving uniform dye uptake and avoiding metamerism in textile and leather dyeing processes where Acid Red 52 is known to exhibit poor levelness on certain substrates [2][3].

Dye aggregation Electrostatic interaction Textile dyeing

High-Impact Application Scenarios for Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt (CAS 60275-11-8)


Solvent-Based Ink-Jet and Coating Formulations Requiring Low Water Leaching

The compound's approximately 0.2% w/v aqueous solubility and reported solubility in organic solvents [1] make it a candidate for solvent-based ink-jet ink formulations where reduced water sensitivity is critical. Unlike the highly water-soluble Sulforhodamine B (≥20 mg/mL), CAS 60275-11-8 will resist bleeding and feathering on paper substrates exposed to humidity. The inner salt form eliminates counterion-induced conductivity variations that can affect droplet formation in piezoelectric printheads , while the diarylamino chromophore's absorption at ~525–530 nm provides a magenta spectral window compatible with standard CMYK color separation.

Multiplex Fluorescence Staining with Sulforhodamine B for Two-Color Cellular Imaging

Based on the ~35–40 nm spectral separation between the diarylamino-xanthylium chromophore (~525–530 nm absorption) and Sulforhodamine B (565 nm excitation / 586 nm emission) [2], these two dyes can be used simultaneously in dual-color fluorescence microscopy with minimal crosstalk. The mono-sulfonated, charge-neutral inner salt may exhibit different cellular permeability and subcellular localization compared to the di-anionic Sulforhodamine B, potentially enabling complementary staining patterns. The precedent for Acid Red 52 as a highly sensitive granulocyte stain [2] supports the utility of xanthene dyes in hematological applications, where the target compound could serve as a spectrally distinct counterstain.

Hydrophobic Fiber and Leather Dyeing with Improved Levelness

The single sulfonate group and sterically bulky 2,6-dimethylphenyl substituents reduce the anionic charge density and aggregation tendency of CAS 60275-11-8 relative to di-sulfonated acid dyes [3]. This structural profile predicts improved penetration and more uniform dye uptake on hydrophobic synthetic fibers (e.g., polyester, polyamide) and leather, where highly charged dyes often produce uneven coloration and poor rub fastness [4]. The compound's solubility in organic solvents [1] further enables solvent-assisted dyeing processes that are inaccessible to water-only-soluble dyes like Sulforhodamine B.

Fluorescent Tracer Studies Requiring Defined Stoichiometry and Minimal Ionic Interference

For quantitative protein binding assays, environmental tracer studies, or reactive dye conjugation chemistry where precise dye-to-substrate molar ratios must be maintained, the inner salt form of CAS 60275-11-8 offers a distinct advantage over sodium salt dyes . The absence of a variable counterion ensures that every gram of dye purchased corresponds to a calculable number of chromophore moles (MW 574.69 g/mol), without the uncertainty introduced by hygroscopic sodium salts or incomplete salt metathesis. This is especially important in competitive binding assays and in the synthesis of dye-labeled biomolecules where excess counterion can interfere with conjugation chemistry.

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